Chloro[bis(pentachlorophenyl)]thallane
Description
Chloro[bis(pentachlorophenyl)]thallane is a thallium-based organometallic compound with the chemical formula TlCl(C₆Cl₅)₂. It features a central thallium atom coordinated to two pentachlorophenyl (C₆Cl₅) groups and one chloride ligand. Thallium, a heavy metal in Group 13, imparts unique electronic and structural properties to the compound. The pentachlorophenyl substituents contribute to high electron-withdrawing character, influencing reactivity and stability. This compound is primarily studied for its crystallographic and coordination chemistry, though its applications remain niche due to thallium’s extreme toxicity .
Properties
CAS No. |
58228-56-1 |
|---|---|
Molecular Formula |
C12Cl11Tl |
Molecular Weight |
738.5 g/mol |
IUPAC Name |
chloro-bis(2,3,4,5,6-pentachlorophenyl)thallane |
InChI |
InChI=1S/2C6Cl5.ClH.Tl/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;1H;/q;;;+1/p-1 |
InChI Key |
AMALVDRLNTVAQK-UHFFFAOYSA-M |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)[Tl](C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Chloro[bis(pentachlorophenyl)]thallane typically involves the reaction of thallium(I) chloride with pentachlorophenyl lithium or pentachlorophenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Chloro[bis(pentachlorophenyl)]thallane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state thallium compounds.
Reduction: It can be reduced to form lower oxidation state thallium compounds.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloro[bis(pentachlorophenyl)]thallane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other thallium compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Chloro[bis(pentachlorophenyl)]thallane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction .
Comparison with Similar Compounds
Comparison with Mercury Analogs
Bis(2,3,4,5,6-pentachlorophenyl)mercury (Hg(C₆Cl₅)₂) shares structural similarities with the thallium compound, differing only in the central metal atom (Hg vs. Tl). Key distinctions include:
| Property | Chloro[bis(pentachlorophenyl)]thallane | Bis(2,3,4,5,6-pentachlorophenyl)mercury |
|---|---|---|
| Central Atom | Thallium (Tl) | Mercury (Hg) |
| Bond Length (M–C) | ~2.3 Å (Tl–C) | ~2.1 Å (Hg–C) |
| Stability | Moderate; sensitive to hydrolysis | Higher; inert to moisture |
| Toxicity | Extremely toxic (neurotoxic) | Toxic (less than Tl) |
| Applications | Limited to academic research | Historical use as fungicide/pesticide |
The shorter Hg–C bond in the mercury analog enhances stability, while Tl’s larger atomic radius increases susceptibility to ligand substitution. Both compounds exhibit high toxicity, but thallium derivatives are more hazardous due to bioaccumulation and irreversible neurological effects .
Comparison with Bis(pentachlorophenyl) Oxalate Derivatives
(Bis)pentachlorophenyl oxalate (C₆Cl₅O₂C–CO₂C₆Cl₅), referenced in chemiluminescence studies , shares the pentachlorophenyl motif but replaces the thallium center with an oxalate backbone. Key differences:
- Reactivity : The oxalate derivative participates in chemiluminescent reactions with hydrogen peroxide and fluorescent dyes, a property absent in thallium compounds due to their lack of redox-active ligands.
- Solubility : The oxalate compound is soluble in organic solvents (e.g., acetonitrile), whereas the thallium derivative is sparingly soluble, requiring polar aprotic solvents.
Comparison with Chlorinated Aromatic Compounds
Structurally related chlorinated aromatics, such as 5-Chloro-[1,1'-biphenyl]-2-amine and 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (similarity scores 0.85–0.90 ), highlight the role of chloro substituents:
While both classes exhibit halogen-induced stability, the thallium compound’s bioactivity remains unexplored, likely due to handling challenges. Chlorinated aromatics with amine or methylene bridges show broader utility in drug design .
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